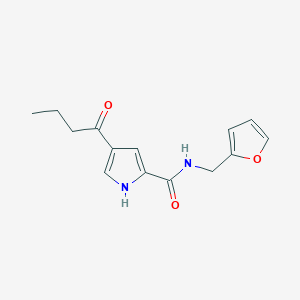
4-butyryl-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-butyryl-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide is a useful research compound. Its molecular formula is C14H16N2O3 and its molecular weight is 260.293. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-butyryl-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic applications of this compound, drawing from diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of pyrrole derivatives with appropriate acylating agents. The general synthetic pathway can be outlined as follows:
- Preparation of Pyrrole Derivative : Start with 1H-pyrrole and introduce a butyryl group at the 4-position.
- Formation of Carboxamide : React the butyryl derivative with an appropriate amine (in this case, 2-furylmethylamine) to form the carboxamide linkage.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrrole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.
- Mechanism of Action : The compound may inhibit cell proliferation and induce apoptosis in cancer cell lines. For instance, related pyrrole derivatives have shown IC50 values in the nanomolar range against FGFRs, leading to reduced migration and invasion in breast cancer models .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Studies on similar pyrrole-2-carboxamides have demonstrated activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) below 0.016 µg/mL, indicating strong efficacy against drug-resistant strains .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be optimized through modifications in its structure. Key findings regarding SAR include:
- Substituent Effects : Electron-withdrawing groups on the pyrrole ring enhance anti-TB activity. The presence of bulky substituents at the carboxamide position also contributes to improved potency .
- Hydrophobic Interactions : The hydrophobic nature of substituents can affect binding affinity to target proteins, influencing overall biological efficacy.
Case Study 1: Antitumor Efficacy
A study evaluated a series of pyrrole derivatives for their ability to inhibit FGFR signaling in breast cancer cells. Among these, a compound structurally related to this compound demonstrated significant antitumor activity, leading to apoptosis and reduced cell viability at low concentrations (IC50 values ranging from 7 to 25 nM) across various FGFR subtypes .
Case Study 2: Antimicrobial Properties
In another investigation, a library of pyrrole-2-carboxamides was screened for anti-mycobacterial activity. The results indicated that certain derivatives exhibited potent activity against Mycobacterium tuberculosis with minimal cytotoxicity towards mammalian cells (IC50 > 64 µg/mL) and a promising selectivity index .
Propriétés
IUPAC Name |
4-butanoyl-N-(furan-2-ylmethyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-2-4-13(17)10-7-12(15-8-10)14(18)16-9-11-5-3-6-19-11/h3,5-8,15H,2,4,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHQMDIXJAJXCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CNC(=C1)C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














